Bonducellpin D
Overview
Description
Bonducellpin D is one of the four cassane furanoditerpenes isolated from the roots of Caesalpinia bonduc, alongside bonducellpins A, B, and C. The isolation and identification of these compounds, including their nuclear magnetic resonance (NMR) spectra, have contributed significantly to understanding the chemical diversity and potential biological activities present in the Caesalpinia species. The identification and structural elucidation of bonducellpin D and its analogs were achieved using a combination of 2D NMR experiments, including COSY, HMQC, HMBC, and NOESY sequences, allowing for the complete assignment of the 1H- and 13C-NMR spectra (Peter, Tinto, Mclean, Reynolds, & Yu, 1997).
Synthesis Analysis
While specific details on the synthesis of Bonducellpin D are not directly available, the field of synthetic chemistry often employs template-directed synthesis employing reversible imine bond formation. This approach relies on dynamic covalent chemistry (DCC) to construct complex compounds from simple precursors, potentially relevant to the synthesis of structurally complex compounds like Bonducellpin D. Template-directed synthesis enables the preorganization of molecular building blocks into a desired geometry before covalent bond formation, ensuring the production of thermodynamically preferred products through a process that allows for error-checking and proofreading (Meyer, Joiner, & Stoddart, 2007).
Scientific Research Applications
Bonducellpin D was first isolated from the roots of Caesalpinia bonduc, along with other cassane furanoditerpenes, and its NMR spectra were characterized (Peter, Tinto, Mclean, Reynolds, & Yu, 1997).
In 2020, Bonducellpin D was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through virtual screening. It showed a higher binding affinity compared to the control and exhibited broad-spectrum inhibition potential against SARS-CoV Mpro and MERS-CoV Mpro, suggesting its promise as a drug candidate for further in vitro and in vivo validations (Gurung, Ali, Lee, Farah, & Al-Anazi, 2020).
properties
IUPAC Name |
[(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKUZWCBCFNRHH-ZCQRYNMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H]3[C@H](CC4=C([C@H]3C(=O)O2)C=CO4)[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bonducellpin D |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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